molecular formula C6H7ClN2 B12972723 5-Chloro-1-methyl-4-vinyl-1H-pyrazole

5-Chloro-1-methyl-4-vinyl-1H-pyrazole

Cat. No.: B12972723
M. Wt: 142.58 g/mol
InChI Key: IWXISUMACAFXCA-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-vinyl-1H-pyrazole ( 2160029-16-1) is a chemical compound with the molecular formula C 6 H 7 ClN 2 and a molecular weight of 142.58 g/mol . Its SMILES representation is C=Cc1cnn(C)c1Cl . This compound belongs to the class of vinylpyrazoles, which are recognized in organic chemistry as versatile building blocks, or synthetic intermediates, for the construction of more complex molecular architectures . The vinyl group attached to the pyrazole core offers a reactive handle for further chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science research. Researchers have identified vinylpyrazoles as interesting motifs for use in cycloaddition reactions, halogenation, hydrohalogenation, and transition-metal-catalyzed reactions . As a substituted pyrazole derivative, it shares a core structure that is a key pharmacophore in various biologically active molecules and pharmaceuticals . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

5-chloro-4-ethenyl-1-methylpyrazole

InChI

InChI=1S/C6H7ClN2/c1-3-5-4-8-9(2)6(5)7/h3-4H,1H2,2H3

InChI Key

IWXISUMACAFXCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C=C)Cl

Origin of Product

United States

Preparation Methods

Preparation from Dichlorovinyl Ketones and Hydrazines

Another approach involves the reaction of 1-methylhydrazine with 1,1-dichloroalkenones to form 5-chloro-1-methyl-3-substituted pyrazoles, which can be further transformed to the vinyl derivative.

  • Reaction Conditions: Typically carried out at room temperature or mild heating with equimolar amounts of hydrazine and dichlorovinyl ketone in the presence of a base such as triethylamine.
  • Outcome: Formation of 5-chloro-1-methyl-3-(1-chloroethyl)-1H-pyrazole intermediates in high yields (up to 92%).
  • Subsequent Steps: These intermediates undergo Vilsmeier-Haack formylation and elimination to yield the vinyl-substituted pyrazole.

Alternative Routes via Alkylation and Cyclization

A patented industrial method describes the preparation of 1-methyl-5-hydroxypyrazole derivatives, which can be precursors to chlorinated vinyl pyrazoles:

  • Step 1: Under alkaline conditions, dimethyl malonate reacts with a formamide compound (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) to form an intermediate.
  • Step 2: Cyclization with methylhydrazine or hydrazine hydrate in a solvent yields the pyrazole ring.
  • Step 3: Hydrolysis and decarboxylation under acidic conditions afford the hydroxypyrazole, which can be further chlorinated and vinylated.

This method emphasizes the use of low-corrosivity reagents and industrial scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: 5-Chloro-1-methyl-4-ethyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-4-vinyl-1H-pyrazole and its derivatives exhibit significant biological activities, making them valuable in drug development.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives can possess potent antimicrobial properties. For instance, a series of pyrazole compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds derived from pyrazoles demonstrated effective antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Research has indicated that pyrazole derivatives can inhibit cancer cell growth. A study highlighted the synthesis of novel pyrazole compounds that showed promising activity against A549 lung cancer cells. The compounds induced apoptosis, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Certain derivatives have been found to inhibit the production of inflammatory mediators in vitro, indicating their potential for treating inflammatory diseases .

Agricultural Applications

5-Chloro-1-methyl-4-vinyl-1H-pyrazole has been explored for its use as a pesticide and herbicide.

Miticidal Activity

The compound has shown effectiveness as a miticide, targeting agricultural pests while minimizing environmental impact. Its structure allows for selective toxicity against specific mite species, which is crucial in integrated pest management strategies .

Herbicidal Properties

Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. This property is particularly useful in controlling weed growth without affecting crop yield .

Material Science

The unique chemical structure of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole makes it suitable for applications in materials science.

Polymerization Studies

Studies have demonstrated that vinylpyrazoles can undergo polymerization reactions, leading to the development of new materials with desirable mechanical properties. The polymerization kinetics of 5-chloro-1-methyl-4-vinyl-1H-pyrazole were investigated, revealing first-order kinetics under certain conditions, which is essential for industrial applications .

Case Studies

StudyApplicationFindings
Zheng et al. (2014)AntimicrobialSynthesized novel pyrazole derivatives with significant antibacterial activity against E. coli and S. aureus .
Ragavan et al. (2018)AnticancerReported compounds that inhibited A549 cell growth effectively .
Argade et al. (2019)Anti-inflammatoryDemonstrated inhibition of inflammatory mediators by synthesized pyrazoles .
Patent IL238044A (2020)MiticideDescribed the efficacy of 5-chloro-1-methyl-4-vinyl-1H-pyrazole as a selective miticide .
Polymerization Study (2022)Material ScienceInvestigated the polymerization kinetics of vinylpyrazoles, showing potential for new material development .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares 5-Chloro-1-methyl-4-vinyl-1H-pyrazole with structurally related pyrazole derivatives from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
5-Chloro-1-methyl-4-vinyl-1H-pyrazole 1-CH₃, 4-CH₂=CH₂, 5-Cl C₇H₇ClN₂ 154.59 Not reported Vinyl, Chloro N/A
5-Chloro-3-(4-FPh)-1-Me-4-carbaldehyde [2k] 1-CH₃, 3-(4-FC₆H₄), 4-CHO, 5-Cl C₁₁H₈ClFN₂O 238.65 226–227 Aldehyde, Chloro
5-Chloro-1-Ph-1H-pyrazole 1-Ph, 5-Cl C₉H₇ClN₂ 178.62 Not reported Phenyl, Chloro
5-Chloro-1-Me-3-Ph-4-oxadiazole 1-CH₃, 3-Ph, 4-oxadiazole, 5-Cl C₁₃H₁₀Cl₂N₃O 298.15 Not reported Oxadiazole, Chloro
5-Chloro-3-Me-1-Ph-4-carbaldehyde [5b] 1-Ph, 3-CH₃, 4-CHO, 5-Cl C₁₂H₁₀ClN₂O 237.67 140–141 Aldehyde, Chloro

Key Observations :

  • Position 1 : Methyl (target) vs. phenyl () groups influence steric bulk and solubility. Methyl substituents may enhance volatility compared to aromatic groups.
  • Position 4 : The vinyl group in the target contrasts with carbaldehyde (), oxadiazole (), or carbonitrile () groups in analogs. Vinyl’s π-electrons enable conjugation or polymerization, whereas carbaldehyde participates in nucleophilic additions.
  • Position 5 : Chlorine’s electron-withdrawing effect stabilizes the pyrazole ring across all compounds, enhancing electrophilic substitution resistance .
Physical and Chemical Properties
  • Melting Points: Carbaldehyde derivatives (e.g., 140–141°C , 226–227°C ) exhibit higher melting points than non-polar substituents, likely due to hydrogen bonding or dipole interactions. The target’s vinyl group may reduce crystallinity, lowering its melting point.
  • Reactivity :
    • Vinyl groups undergo addition reactions (e.g., bromination), while carbaldehydes react with amines or hydrazines to form Schiff bases .
    • Oxadiazole-containing analogs () show enhanced thermal stability due to aromatic heterocycle rigidity.

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